2-((3-Cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide
Description
This compound is a tetrahydropyridine derivative featuring a cyano group at position 3, a keto group at position 6, and a p-tolyl (para-methylphenyl) substituent at position 2. Key physicochemical properties, such as moderate lipophilicity and a predicted pKa near 11.2 (based on methoxyphenyl analogs), may influence solubility and bioavailability .
Properties
IUPAC Name |
2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-9-2-4-10(5-3-9)11-6-14(20)18-15(12(11)7-16)21-8-13(17)19/h2-5,11H,6,8H2,1H3,(H2,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXPFWAPYDOENL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketonitrile Precursors
The tetrahydropyridinone scaffold is synthesized via a modified Thorpe-Ziegler cyclization. A representative protocol involves:
- Formation of β-Ketonitrile Intermediate : Reacting 4-(p-tolyl)-3-cyano-5-aminopent-2-enoate with thiourea in ethanol at reflux yields the cyclization precursor.
- Cyclization : Heating the intermediate in ethanolic sodium ethoxide (2 M) at 80°C for 4 hours induces ring closure, producing the 1,4,5,6-tetrahydropyridin-6-one core in 88% yield (Table 1).
- Thioacetamide Introduction : Treating the cyclized product with chloroacetamide in DMF at 120°C for 6 hours installs the thioether linkage, followed by recrystallization from ethanol-dioxane (1:2) to achieve >95% purity.
Table 1: Optimization of Cyclization Conditions
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanol | NaOEt | 80 | 4 | 88 |
| DMF | DBU | 100 | 2 | 76 |
| THF | KOtBu | 65 | 6 | 68 |
Stepwise Assembly via Mercaptopyridine Intermediates
An alternative route leverages preformed mercaptopyridines:
- Synthesis of 3-Cyano-4-(p-tolyl)pyridine-2(1H)-thione : Condensing 2-chloro-3-cyano-4-(p-tolyl)pyridine with thiourea in ethanol (reflux, 4 h) provides the thione in 92% yield.
- Alkylation with Chloroacetamide : Reacting the thione with chloroacetamide in ethanol containing sodium acetate (reflux, 30 min) yields the target compound. This method avoids harsh conditions, achieving 86% isolated yield after recrystallization (mp 207–208°C).
Critical Parameters :
- Solvent Polarity : Ethanol outperforms DMF or THF due to improved solubility of intermediates.
- Base Selection : Sodium acetate minimizes side reactions compared to stronger bases like NaOH.
Catalytic and Mechanistic Insights
Role of Acid Catalysts in Thioether Formation
Protonation of the pyridine nitrogen enhances electrophilicity at the 2-position, facilitating nucleophilic attack by the thioacetamide anion. In situ IR studies confirm rapid thiolate formation when using p-toluenesulfonic acid (PTSA) as a catalyst, reducing reaction times by 40% compared to uncatalyzed conditions.
Cyclization Stereoelectronics
Density functional theory (DFT) calculations reveal that the Thorpe-Ziegler cyclization proceeds via a six-membered transition state, with the cyanogroup stabilizing partial positive charge development at C3. Solvent effects (ε = 24.3 for ethanol) further stabilize the transition state, explaining the high regioselectivity observed.
Advanced Functionalization Strategies
Late-Stage Modification of the p-Tolyl Group
Post-synthetic diversification is achievable through:
- Electrophilic Aromatic Substitution : Nitration at the p-tolyl para position using HNO3/H2SO4 (0°C, 1 h) introduces nitro groups without affecting the thioacetamide moiety.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh3)4, K2CO3, 80°C) enables installation of diverse aryl groups, though yields drop to 55–60% due to steric hindrance.
Analytical Characterization Benchmarks
Spectroscopic Fingerprints
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30) shows ≥98% purity for recrystallized products. Residual solvents (ethanol, dioxane) are below ICH Q3C limits (<500 ppm).
Industrial-Scale Considerations
Patent data reveals two scalable approaches:
- One-Pot Tandem Reaction : Combining cyclization and thioether formation in ethanol with catalytic PTSA reduces processing time by 30%, though yields decrease marginally to 82%.
- Continuous Flow Synthesis : A microreactor system (residence time 8 min, 120°C) achieves 90% conversion, enabling kilogram-scale production with consistent purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or thioacetamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, reduced nitriles
Substitution Products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Medicinal Chemistry
Anti-Cancer Activity
Research has indicated that compounds similar to 2-((3-Cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide exhibit anti-cancer properties. Studies have shown that these compounds can inhibit specific signaling pathways involved in cancer cell proliferation and survival. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study : A study published in Journal of Medicinal Chemistry explored the structure-activity relationship of tetrahydropyridine derivatives. The findings suggested that the introduction of cyano and thio groups enhanced the anti-cancer efficacy by modulating apoptosis pathways .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties. It is believed to inhibit necroptosis, a form of programmed cell death implicated in neurodegenerative diseases.
Case Study : Research published in Nature Communications highlighted the neuroprotective effects of necrostatin derivatives (including similar compounds) in models of Alzheimer's disease. The study demonstrated that these compounds could reduce neuronal cell death and improve cognitive function in animal models .
Inhibition of Receptor Interacting Protein Kinases
This compound has been identified as an inhibitor of receptor-interacting protein kinases (RIPK), which play a crucial role in inflammation and cell death.
Case Study : A publication in Cell Reports detailed how this compound effectively inhibited RIPK1 activity, leading to decreased inflammation and cell death in experimental models of inflammatory diseases . This inhibition suggests potential therapeutic applications in treating conditions like rheumatoid arthritis.
Mechanism of Action
The mechanism of action of 2-((3-Cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s bioactivity and physicochemical behavior are highly dependent on substituent variations. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The p-tolyl group (methyl) in the target compound increases lipophilicity compared to the 3-methoxyphenyl analog (polar methoxy group) .
- Bioactivity : Substitution at the acetamide nitrogen (e.g., thiazol-2-yl in ) enhances biological potency, likely due to improved target binding.
Biological Activity
The compound 2-((3-Cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide is an intriguing molecule within the realm of medicinal chemistry, particularly noted for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 384.48 g/mol. The compound features a tetrahydropyridine core substituted with a cyano group and a thioacetamide moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₄O₂S |
| Molecular Weight | 384.48 g/mol |
| CAS Number | 375835-43-1 |
| Purity | ≥95% |
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds featuring the tetrahydropyridine structure. For instance, derivatives with similar functionalities have shown promising results against various cancer cell lines. In one study involving A549 human lung adenocarcinoma cells, compounds exhibited structure-dependent anticancer activity, suggesting that modifications in the molecular structure can significantly influence efficacy .
Case Study:
In a comparative analysis, a derivative of the compound reduced A549 cell viability to 64%, demonstrating significant cytotoxicity while maintaining lower toxicity towards non-cancerous cells . This indicates that structural modifications can enhance selectivity towards cancerous cells.
Enzyme Inhibition
Compounds with thioacetamide functionalities have been investigated for their ability to inhibit metabolic enzymes. For instance, some derivatives were shown to effectively inhibit acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases . This suggests that the compound may possess dual functionality: anticancer properties and neuroprotective effects.
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural components:
- Tetrahydropyridine Core : Essential for biological activity; modifications can enhance or diminish potency.
- Thio Group : Contributes to enzyme inhibition and may facilitate interactions with biological targets.
- Cyano Group : Enhances lipophilicity and may improve cell membrane permeability.
Research Findings
Research has indicated that compounds similar to this compound exhibit a range of biological activities:
Q & A
Q. Q1: What are the recommended synthetic routes for preparing 2-((3-cyano-6-oxo-4-(p-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide, and how do reaction conditions influence yield?
Methodological Answer: A common approach involves coupling a pyridine-thione derivative with a chloroacetamide precursor under reflux in ethanol, using sodium acetate as a base. For example, analogous compounds like N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide were synthesized by refluxing 3-cyano-4,6-distyrylpyridin-2(1H)-thione with 2-chloro-N-(4-chlorophenyl)acetamide in ethanol with sodium acetate, achieving 85% yield after recrystallization . Key variables include:
- Solvent choice : Ethanol ensures solubility and mild reflux conditions.
- Base selection : Sodium acetate neutralizes HCl byproducts, preventing side reactions.
- Reaction time : 30 minutes to 2 hours, depending on substituent reactivity.
Q. Q7: What are the key safety precautions for handling this compound’s synthetic precursors?
Methodological Answer:
- Chloroacetamide derivatives : Use fume hoods and nitrile gloves; exposure risks include skin irritation and respiratory distress .
- Sodium acetate : Avoid inhalation; store in anhydrous conditions to prevent clumping .
- Emergency protocols : For eye contact, rinse with water for ≥15 minutes and consult a physician .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
